molecular formula C17H21N3O4 B5803848 1-(4-nitrobenzoyl)-4-(1-pyrrolidinylcarbonyl)piperidine

1-(4-nitrobenzoyl)-4-(1-pyrrolidinylcarbonyl)piperidine

Cat. No. B5803848
M. Wt: 331.4 g/mol
InChI Key: OZJFOWIOHUPEBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-nitrobenzoyl)-4-(1-pyrrolidinylcarbonyl)piperidine, also known as NBMPR, is a potent inhibitor of nucleoside transporters. It was first synthesized in the 1970s and has since been extensively studied for its potential applications in scientific research.

Scientific Research Applications

1-(4-nitrobenzoyl)-4-(1-pyrrolidinylcarbonyl)piperidine has been widely used in scientific research due to its ability to inhibit nucleoside transporters. These transporters are responsible for the uptake of nucleosides, which are essential building blocks for DNA and RNA synthesis. By inhibiting nucleoside transporters, 1-(4-nitrobenzoyl)-4-(1-pyrrolidinylcarbonyl)piperidine can be used to study the role of nucleosides in various biological processes, including cell proliferation, differentiation, and apoptosis.

Mechanism of Action

1-(4-nitrobenzoyl)-4-(1-pyrrolidinylcarbonyl)piperidine inhibits nucleoside transporters by binding to the transporter protein and preventing the uptake of nucleosides. This leads to a decrease in the intracellular concentration of nucleosides, which can have a variety of effects on cellular processes.
Biochemical and Physiological Effects:
1-(4-nitrobenzoyl)-4-(1-pyrrolidinylcarbonyl)piperidine has been shown to have a variety of biochemical and physiological effects on cells. It can inhibit cell proliferation and induce apoptosis in cancer cells. It can also affect the immune system by inhibiting the proliferation of lymphocytes and reducing the production of cytokines. Additionally, 1-(4-nitrobenzoyl)-4-(1-pyrrolidinylcarbonyl)piperidine has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(4-nitrobenzoyl)-4-(1-pyrrolidinylcarbonyl)piperidine is its potency as a nucleoside transporter inhibitor. It has been shown to be effective at very low concentrations, making it a valuable tool for studying nucleoside transporters. However, 1-(4-nitrobenzoyl)-4-(1-pyrrolidinylcarbonyl)piperidine can also have off-target effects on other transporters and ion channels, which can complicate data interpretation. Additionally, 1-(4-nitrobenzoyl)-4-(1-pyrrolidinylcarbonyl)piperidine is not suitable for in vivo studies due to its poor bioavailability and rapid metabolism.

Future Directions

There are several potential future directions for 1-(4-nitrobenzoyl)-4-(1-pyrrolidinylcarbonyl)piperidine research. One area of interest is the development of more selective nucleoside transporter inhibitors that do not have off-target effects. Another area of interest is the use of 1-(4-nitrobenzoyl)-4-(1-pyrrolidinylcarbonyl)piperidine as a tool for studying the role of nucleosides in different biological processes, such as DNA repair and epigenetic regulation. Additionally, 1-(4-nitrobenzoyl)-4-(1-pyrrolidinylcarbonyl)piperidine may have potential applications in the treatment of cancer and neurodegenerative diseases, and further research in these areas is warranted.

Synthesis Methods

1-(4-nitrobenzoyl)-4-(1-pyrrolidinylcarbonyl)piperidine can be synthesized through a multi-step process starting with the reaction of 4-nitrobenzoyl chloride with piperidine. The resulting intermediate is then reacted with pyrrolidine-1-carbonyl chloride to yield 1-(4-nitrobenzoyl)-4-(1-pyrrolidinylcarbonyl)piperidine. The purity of the final product can be improved through recrystallization.

properties

IUPAC Name

[1-(4-nitrobenzoyl)piperidin-4-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O4/c21-16(13-3-5-15(6-4-13)20(23)24)19-11-7-14(8-12-19)17(22)18-9-1-2-10-18/h3-6,14H,1-2,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZJFOWIOHUPEBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2CCN(CC2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(4-Nitrobenzoyl)piperidin-4-yl]-pyrrolidin-1-ylmethanone

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